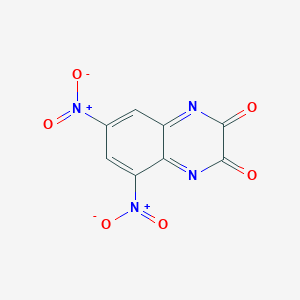

5,7-Dinitroquinoxaline-2,3-dione

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse du MNQX implique la condensation de la 2-méthyl-5-nitroaniline et du 5-méthoxyindole en présence de triéthylamine et d'acide sulfurique. Le produit résultant est ensuite réduit en MNQX en utilisant du dithionite de sodium

Analyse Des Réactions Chimiques

Le MNQX subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le MNQX peut être oxydé dans des conditions spécifiques, conduisant à la formation de divers produits d'oxydation.

Réduction : La réduction du MNQX implique généralement des réactifs comme le dithionite de sodium, qui réduit les groupes nitro en groupes amino.

Substitution : Le MNQX peut subir des réactions de substitution, en particulier au niveau des groupes nitro, où ils peuvent être remplacés par d'autres groupes fonctionnels dans des conditions appropriées.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le dithionite de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications De Recherche Scientifique

Neuroprotection

DNQX has been extensively studied for its neuroprotective properties against excitotoxicity caused by glutamate and N-methyl-D-aspartate (NMDA). Research indicates that DNQX can block the cytotoxic effects associated with these neurotransmitters, providing a protective effect in models of neurodegenerative diseases such as Alzheimer's and ischemic stroke .

Synaptic Plasticity and Learning

Studies have highlighted DNQX's role in understanding synaptic plasticity—the ability of synapses to strengthen or weaken over time. By inhibiting AMPA receptors, DNQX helps elucidate the mechanisms underlying learning and memory processes .

Behavioral Studies

In behavioral neuroscience, DNQX is used to investigate the effects of glutamate receptor antagonism on various behaviors. For instance, it has been shown to affect anxiety-like behaviors in rodent models by modulating serotonergic activity in the dorsal raphe nucleus .

Neuroprotective Effects

A study demonstrated that DNQX effectively blocked NMDA-induced neurotoxicity in vitro, showcasing its potential as a therapeutic agent for conditions like traumatic brain injury . The findings suggest that by antagonizing NMDA receptors, DNQX can significantly reduce neuronal death caused by excitotoxicity.

Impact on Learning and Memory

Research involving rat models showed that administration of DNQX impaired performance in memory tasks that rely on hippocampal function, indicating its critical role in synaptic plasticity related to learning processes .

Mécanisme D'action

MNQX exerts its effects by binding to the glycine site of the N-methyl-D-aspartate receptor, thereby inhibiting its activation. This inhibition prevents the influx of calcium ions, which is crucial for the receptor’s role in synaptic plasticity and neurotransmission. MNQX also acts as an antagonist at the AMPA and kainate receptors, although with less potency .

Comparaison Avec Des Composés Similaires

Le MNQX est structurellement apparenté à d'autres dérivés de la quinoxaline, tels que le CNQX (6-cyano-7-nitroquinoxaline-2,3-dione). Bien que les deux composés agissent comme des antagonistes au niveau du récepteur N-méthyl-D-aspartate, le MNQX est plus puissant au niveau du site de la glycine par rapport au CNQX . D'autres composés similaires comprennent le DNQX (6,7-dinitroquinoxaline-2,3-dione) et le NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline), qui agissent également comme des antagonistes aux récepteurs ionotropes du glutamate.

Conclusion

Le MNQX est un composé précieux en recherche scientifique, en particulier dans l'étude des processus neurologiques et des applications thérapeutiques potentielles. Ses propriétés uniques et ses puissants effets antagonistes sur le récepteur N-méthyl-D-aspartate en font un outil significatif pour comprendre la plasticité synaptique et la neurotransmission.

Activité Biologique

5,7-Dinitroquinoxaline-2,3-dione (DNQX) is a well-studied compound known for its significant biological activities, particularly as a selective antagonist of ionotropic glutamate receptors. This article delves into its mechanisms of action, neuroprotective properties, and potential therapeutic applications based on diverse research findings.

DNQX is classified as a competitive antagonist at both AMPA and kainate receptors, which are subtypes of ionotropic glutamate receptors (iGluRs). Its chemical structure allows it to effectively inhibit excitatory neurotransmission mediated by these receptors, which are crucial in various neurological processes.

Key Mechanisms:

- Receptor Antagonism : DNQX selectively binds to AMPA and kainate receptors, blocking their activation by glutamate. This action is vital in preventing excitotoxicity associated with conditions like stroke and neurodegenerative diseases .

- Neuroprotective Effects : Studies indicate that DNQX exhibits neuroprotective properties against glutamate-induced neurotoxicity. It effectively mitigates the cytotoxic effects of N-methyl-D-aspartate (NMDA) by antagonizing glycine co-agonist activity at the NMDA receptor-channel complex .

Neuroprotection

Research has demonstrated that DNQX protects neurons from excitotoxic damage. For instance, in rat models, DNQX administration significantly reduced neuronal death caused by excessive glutamate exposure .

Behavioral Studies

In behavioral neuroscience, DNQX has been shown to influence addiction-related behaviors. It can block the acquisition of conditioned place preference for cocaine in rodent models, indicating its role in modulating dopaminergic pathways associated with reward mechanisms .

Case Studies

- Neurotoxicity Mitigation : A study found that DNQX effectively reduced the neurotoxic effects of kainate in hippocampal slices, suggesting its potential use in preventing damage during ischemic events .

- Behavioral Sensitization : In experiments involving amphetamine-induced sensitization in mice, DNQX was able to block both the onset and expression of sensitization without altering the overall effects of amphetamine itself. This indicates a specific role for AMPA receptors in the sensitization process .

Propriétés

IUPAC Name |

5,7-dinitroquinoxaline-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2N4O6/c13-7-8(14)10-6-4(9-7)1-3(11(15)16)2-5(6)12(17)18/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJMJVOWTLOXTME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=NC(=O)C(=O)N=C21)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20154993 | |

| Record name | 5,7-Dinitroquinoxaline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20154993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125910-83-0 | |

| Record name | 5,7-Dinitroquinoxaline-2,3-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125910830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dinitroquinoxaline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20154993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.